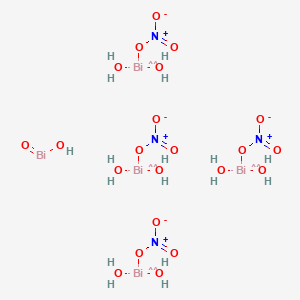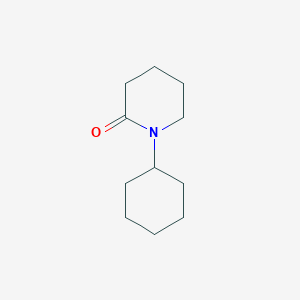
Bismuth (III) nitrate oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has been used historically in medicine as a treatment for duodenal ulcers and as an anti-diarrheic agent . The compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth(III) subnitrate can be synthesized by reacting bismuth metal with concentrated nitric acid. The reaction proceeds as follows:
Bi+4HNO3→Bi(NO3)3+2H2O+NO
This reaction produces Bismuth(III) nitrate, which can then be hydrolyzed to form Bismuth(III) subnitrate when the pH increases above 0 .
Industrial Production Methods
In industrial settings, Bismuth(III) subnitrate is produced by suspending crystalline bismuth nitrate in a solution and adjusting the pH by adding refined sodium carbonate solution or ammonia water. The reaction product is then continuously stirred, filtered, washed, and dried .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth(III) subnitrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent.
Reduction: It can be reduced under certain conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with Bismuth(III) subnitrate include diols for acetalization and ketalization of aldehydes and ketones . The compound can also be used in nitration reactions with thionyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetalization and ketalization reactions produce acetals and ketals, respectively .
Wissenschaftliche Forschungsanwendungen
Bismuth(III) subnitrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Bismuth(III) subnitrate involves its ability to exert protective effects on the gastric mucosa. This is believed to be secondary to the production of endogenous mucosal prostaglandin (PGE2), which is deficient in peptic ulcer disease . Additionally, Bismuth(III) subnitrate has antacid neutralizing activity, which significantly affects gastric pH postprandially .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bismuth(III) nitrate: A salt composed of bismuth in its cationic +3 oxidation state and nitrate anions.
Bismuth(III) oxide: A compound formed by the combination of bismuth and oxygen.
Uniqueness
Bismuth(III) subnitrate is unique due to its high water solubility and its specific applications in medicine as an antacid and treatment for duodenal ulcers. Its ability to act as a catalyst in chemical reactions also sets it apart from other bismuth compounds .
Eigenschaften
Molekularformel |
Bi5H17N4O22 |
|---|---|
Molekulargewicht |
1470.05 g/mol |
InChI |
InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+1;4*-1;;;;;;;;;;/p-1 |
InChI-Schlüssel |
HVRSTLCKIBWUMG-UHFFFAOYSA-M |
Kanonische SMILES |
[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1367746.png)






![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhex-4-enoic acid](/img/structure/B1367765.png)



